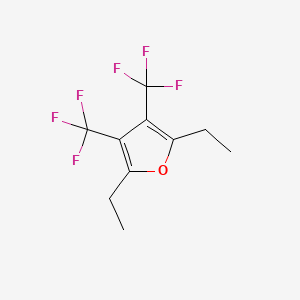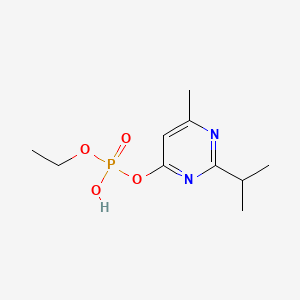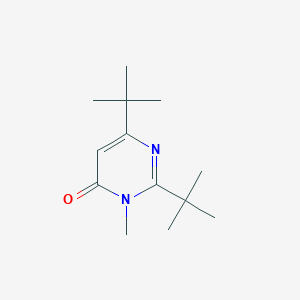
2,5-Diethyl-3,4-bis(trifluoromethyl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diethyl-3,4-bis(trifluoromethyl)furan is a fluorinated furan derivative Furans are a class of heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom
Vorbereitungsmethoden
The synthesis of 2,5-Diethyl-3,4-bis(trifluoromethyl)furan can be achieved through several methods. One common approach involves the trifluoromethylation of furan derivatives. For instance, the reaction of 2,5-furandicarboxylic acid with sulfur tetrafluoride can yield 2,5-bis(trifluoromethyl)furan . Another method involves the use of trifluoromethyl hypofluorite (CF3OF) to introduce trifluoromethyl groups into the furan ring . Industrial production methods typically involve large-scale reactions under controlled conditions to ensure high yields and purity.
Analyse Chemischer Reaktionen
2,5-Diethyl-3,4-bis(trifluoromethyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated furans.
Wissenschaftliche Forschungsanwendungen
2,5-Diethyl-3,4-bis(trifluoromethyl)furan has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it a valuable tool for studying biological systems and interactions.
Medicine: Fluorinated furans have shown potential in drug discovery and development due to their pharmacological properties.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties
Wirkmechanismus
The mechanism by which 2,5-Diethyl-3,4-bis(trifluoromethyl)furan exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors in biological systems. These interactions can lead to various biological effects, including inhibition or activation of specific pathways .
Vergleich Mit ähnlichen Verbindungen
2,5-Diethyl-3,4-bis(trifluoromethyl)furan can be compared with other fluorinated furans and benzofurans. Similar compounds include:
2-Trifluoromethylfuran: Known for its oxytocin antagonist properties.
3-Fluorofuran: Inhibits HIV-1 reverse transcriptase.
2-Trifluoromethylfuran: Exhibits antimalarial activity. The unique combination of diethyl and bis(trifluoromethyl) groups in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Eigenschaften
| 134428-89-0 | |
Molekularformel |
C10H10F6O |
Molekulargewicht |
260.18 g/mol |
IUPAC-Name |
2,5-diethyl-3,4-bis(trifluoromethyl)furan |
InChI |
InChI=1S/C10H10F6O/c1-3-5-7(9(11,12)13)8(10(14,15)16)6(4-2)17-5/h3-4H2,1-2H3 |
InChI-Schlüssel |
PHPNFJCSASSHJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=C(O1)CC)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,6-Quinazolinediamine, N-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12905974.png)

